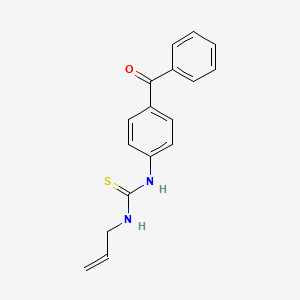

N-allyl-N'-(4-benzoylphenyl)thiourea

Description

N-allyl-N'-(4-benzoylphenyl)thiourea is a disubstituted thiourea derivative characterized by an allyl group (-CH₂CH=CH₂) attached to one nitrogen atom and a 4-benzoylphenyl moiety (C₆H₅-C(=O)-C₆H₄-) attached to the other. Its synthesis typically involves the reaction of N-allylthiourea with substituted benzoyl chlorides via the Modified Schotten-Baumann method, yielding derivatives with varying substituents on the benzoyl ring . The compound has been studied for its biological activities, particularly analgesic properties, and its structure has been confirmed through spectroscopic methods (UV, IR, ¹H-NMR, ¹³C-NMR) .

Properties

Molecular Formula |

C17H16N2OS |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-(4-benzoylphenyl)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C17H16N2OS/c1-2-12-18-17(21)19-15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,18,19,21) |

InChI Key |

ICIQFFVEDQEQRO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(4-benzoylphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-benzoylaniline. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-benzoylaniline in acetone.

- Add allyl isothiocyanate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold acetone and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-(4-benzoylphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-benzoylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as halides or amines can react with the allyl group under mild conditions.

Major Products

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as tuberculosis and cancer.

Industry: It can be used in the production of polymers and as an additive in materials science.

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-benzoylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below, N-allyl-N'-(4-benzoylphenyl)thiourea is compared to structurally analogous compounds in terms of synthesis, biological activity, and structure-activity relationships (SAR).

Analgesic Activity: Substituent Effects

A study synthesized four N-allyl-N'-benzoylthiourea derivatives with substituents at the para position of the benzoyl ring:

- N-allyl-N'-benzoylthiourea (unsubstituted)

- N-allyl-N'-(4-methylbenzoyl)thiourea

- N-allyl-N'-(4-methoxybenzoyl)thiourea

- N-allyl-N'-(4-tert-butylbenzoyl)thiourea

Activity vs. Diclofenac : The 4-methyl, 4-methoxy, and 4-tert-butyl derivatives showed higher analgesic activity (via writhing test in mice) than sodium diclofenac, with the 4-methyl variant being the most potent.

QSAR Analysis : A parabolic relationship between lipophilicity (ClogP) and activity was observed, indicating optimal activity at intermediate ClogP values (Table 1).

Table 1: Analgesic Activity and Lipophilicity of Derivatives

| Substituent | ED₅₀ (mg/kg) | ClogP | Relative Activity vs. Diclofenac |

|---|---|---|---|

| 4-Methyl | 12.5 | 3.2 | 1.8× higher |

| 4-Methoxy | 14.0 | 2.8 | 1.5× higher |

| 4-tert-Butyl | 15.2 | 4.1 | 1.3× higher |

| Unsubstituted | 18.0 | 2.5 | Equal |

The enhanced activity of substituted derivatives is attributed to improved membrane permeability and receptor interaction due to moderate lipophilicity .

Structural Analogues with Halogen Substituents

Replacing the benzoyl group with halogenated aryl groups alters biological and physicochemical properties:

- N-allyl-N'-(3,4-dichlorobenzoyl)thiourea : Synthesized alongside fluorinated and methylated variants, this compound demonstrated structural versatility but required further pharmacological evaluation .

Comparison with Non-Allyl Thioureas

Replacing the allyl group with other substituents impacts activity:

- N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea : Exhibited radioprotective effects in gamma-irradiated plants, linked to its bulky cyclohexyl group improving membrane interaction .

- N-Phenyl-N'-(2-pyridyl)thiourea (P-2-PTU) : Demonstrated strong radioprotection, suggesting aryl groups enhance stability in biological systems .

Contrast with N-allyl Derivatives : The allyl group in this compound likely enhances conformational flexibility, facilitating receptor penetration compared to rigid aryl or cyclohexyl groups .

Functional Group Modifications

Benzoyl vs. Nitrobenzoyl Groups

- N-(4-Nitrobenzoyl)-N'-4-cyanophenylthiourea: The nitro group increased electrochemical activity (via cyclic voltammetry) but reduced solubility, highlighting trade-offs between reactivity and bioavailability .

Amino Acid-Conjugated Thioureas

- M1 and M2 (Amino Acid-Thiourea Hybrids): Exhibited superior anti-amoebic activity compared to chlorhexidine, attributed to hydrophilic amino acid moieties enhancing receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.